molecular formula C20H21N7O2 B2684380 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide CAS No. 1286733-09-2

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide

Cat. No.: B2684380
CAS No.: 1286733-09-2
M. Wt: 391.435
InChI Key: DEQVJTFDAIZUHK-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Applications

  • Synthesis of Novel Fused Heterobicycles : Research has been conducted on synthesizing substituted pyrazolo[4,3-c]pyridine-3-ols, which represent a novel class of fused heterobicycles. These compounds are prepared from piperidine-3-carboxamides and evaluated for various potential applications, showcasing the interest in developing new heterocyclic compounds for diverse scientific purposes (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

  • Experimental and Theoretical Studies on Functionalization : Functionalization reactions of related compounds, such as 1H-pyrazole-3-carboxamide, have been explored, including their synthesis and theoretical studies. These research efforts aim to understand the chemical properties and potential applications of such compounds (Yıldırım, Kandemirli, & Demir, 2005).

  • Design and Synthesis of Novel Inhibitors : Studies have designed and synthesized thiazole-aminopiperidine hybrid analogues, focusing on inhibiting Mycobacterium tuberculosis. Such research highlights the therapeutic potential of heterocyclic compounds in treating infectious diseases (Jeankumar et al., 2013).

  • Antimycobacterial Activity of Substituted Isosteres : Research on pyridines and pyrazines substituted with various isosteres tested against Mycobacterium tuberculosis to explore their antimycobacterial activity demonstrates the pharmaceutical applications of these compounds (Gezginci, Martin, & Franzblau, 1998).

  • Molecular Docking and In Vitro Screening : Novel pyridine and fused pyridine derivatives have been synthesized and subjected to molecular docking screenings towards specific target proteins, indicating the role of these compounds in drug discovery and development processes (Flefel et al., 2018).

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c21-19(28)15-4-1-2-5-16(15)23-20(29)14-8-12-26(13-9-14)17-6-7-18(25-24-17)27-11-3-10-22-27/h1-7,10-11,14H,8-9,12-13H2,(H2,21,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQVJTFDAIZUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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